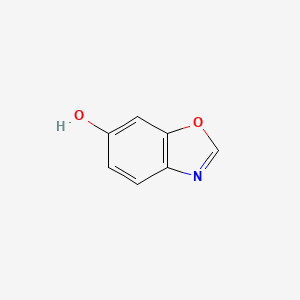

6-Hidroxi-1,3-benzoxazol

Descripción general

Descripción

1,3-Benzoxazol-6-ol, also known as 6-hydroxy-1,3-benzoxazole, is an aromatic heterocyclic compound with the molecular formula C8H6O2. It is a colorless solid that is soluble in organic solvents, including ethanol, methanol, and acetone. 1,3-Benzoxazol-6-ol is a versatile compound that has been used in a variety of scientific applications, including organic synthesis, drug development, and biochemistry. In

Aplicaciones Científicas De Investigación

Actividad anticancerígena

Los derivados de “6-Hidroxi-1,3-benzoxazol” se han estudiado por sus posibles propiedades anticancerígenas. La investigación indica que ciertos compuestos de benzoxazol exhiben efectos citotóxicos contra varias líneas celulares de cáncer humano, incluidos los cánceres de pulmón, mama, melanoma y colon .

Propiedades antioxidantes

Los estudios han explorado los efectos antioxidantes de los derivados de benzoxazol como “2-Metil-6-hidroxi-1,3-benzoxazol”. Estos compuestos se han probado por su capacidad para inhibir la oxidación en fase líquida de compuestos orgánicos y eliminar radicales libres .

Eficacia antimicrobiana

Los derivados de benzoxazol también se han evaluado por su actividad antimicrobiana. Algunos compuestos han mostrado efectividad contra especies fúngicas como Aspergillus niger y Candida albicans, lo que indica posibles aplicaciones en tratamientos antifúngicos .

Síntesis química

“this compound” se utiliza en la síntesis química como precursor o intermedio para crear diversos derivados de benzoxazol con diversas actividades biológicas. Esto incluye la síntesis de compuestos con posibles aplicaciones en el tratamiento de enfermedades como la tuberculosis .

Modelado molecular

El compuesto se ha utilizado en estudios de modelado molecular para predecir interacciones con objetivos biológicos, como enzimas o receptores involucrados en procesos de enfermedades. Esto ayuda en el diseño de nuevos fármacos con mayor eficacia y especificidad .

Mecanismo De Acción

Target of Action

1,3-Benzoxazol-6-ol is a heterocyclic aromatic compound . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Mode of Action

The mode of action of 1,3-Benzoxazol-6-ol is primarily through its antioxidant effect . It has been studied in radical chain oxidation of organic compounds with molecular oxygen . Its antiradical activity in the reaction with stable diphenylpicrylhydrazyl radical was examined by photocolorimetry . The kinetic parameters of the reaction of 2-methyl-1,3-benzoxazol-6-ol with peroxy radicals of different natures were determined by volumetric and chemiluminescence methods .

Biochemical Pathways

A relation was found between the antioxidant activity and electronic structure parameters calculated by quantum-chemical methods . This suggests that the compound may interact with various biochemical pathways involving oxidative stress and radical chain oxidation.

Result of Action

The primary result of the action of 1,3-Benzoxazol-6-ol is its antioxidant effect . It has been shown to have an antiradical activity in the reaction with stable diphenylpicrylhydrazyl radical . This suggests that the compound may have potential therapeutic applications in conditions associated with oxidative stress.

Action Environment

The action of 1,3-Benzoxazol-6-ol can be influenced by various environmental factors. For instance, the nature of the emission activator and the polarity of organic substances can affect the chemiluminescence in the oxidation of organic substances in the presence of the compound

Safety and Hazards

Direcciones Futuras

While specific future directions for 1,3-Benzoxazol-6-ol are not available, research on benzoxazole derivatives, including 1,3-Benzoxazol-6-ol, continues to be a topic of interest due to their wide spectrum of pharmacological activities . Further studies could focus on exploring its potential applications in medicine and other fields.

Análisis Bioquímico

Biochemical Properties

1,3-Benzoxazol-6-ol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species such as Candida albicans and Aspergillus niger . The compound interacts with bacterial cell wall synthesis enzymes, disrupting their function and leading to cell death. Additionally, 1,3-Benzoxazol-6-ol has demonstrated anticancer properties by inhibiting the growth of human colorectal carcinoma cells . This interaction is believed to involve the inhibition of key enzymes involved in cell proliferation and survival.

Cellular Effects

The effects of 1,3-Benzoxazol-6-ol on various cell types and cellular processes are profound. In bacterial cells, the compound disrupts cell wall synthesis, leading to cell lysis and death . In fungal cells, it interferes with membrane integrity, causing cell leakage and apoptosis. In cancer cells, 1,3-Benzoxazol-6-ol inhibits cell proliferation by inducing cell cycle arrest and promoting apoptosis . These effects are mediated through the modulation of cell signaling pathways, including those involved in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, 1,3-Benzoxazol-6-ol exerts its effects through several mechanisms. It binds to bacterial cell wall synthesis enzymes, inhibiting their activity and preventing the formation of essential cell wall components . In fungal cells, the compound interacts with membrane proteins, disrupting their function and leading to cell death. In cancer cells, 1,3-Benzoxazol-6-ol inhibits key enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis . These interactions are facilitated by the compound’s unique structure, which allows it to bind to specific biomolecular targets.

Temporal Effects in Laboratory Settings

The effects of 1,3-Benzoxazol-6-ol change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that 1,3-Benzoxazol-6-ol can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . Its antimicrobial activity may decrease over time due to degradation.

Dosage Effects in Animal Models

In animal models, the effects of 1,3-Benzoxazol-6-ol vary with different dosages. At low doses, the compound exhibits significant antimicrobial and anticancer activity with minimal adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

1,3-Benzoxazol-6-ol is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound. Additionally, 1,3-Benzoxazol-6-ol can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, 1,3-Benzoxazol-6-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . This distribution pattern is influenced by the compound’s physicochemical properties, including its solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of 1,3-Benzoxazol-6-ol is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it may influence gene expression and other nuclear processes . The localization of 1,3-Benzoxazol-6-ol is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell.

Propiedades

IUPAC Name |

1,3-benzoxazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-5-1-2-6-7(3-5)10-4-8-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHAKBXWZLDNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470695 | |

| Record name | 6-Benzoxazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106050-81-1 | |

| Record name | 6-Benzoxazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzoxazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

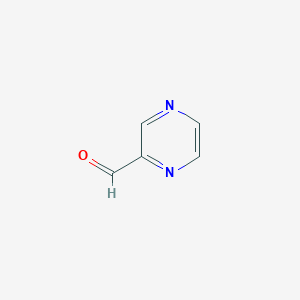

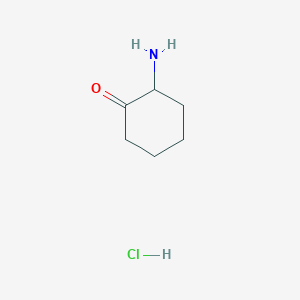

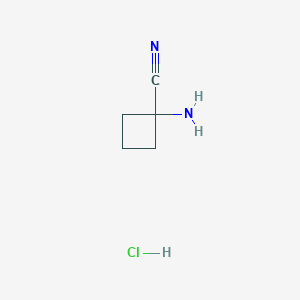

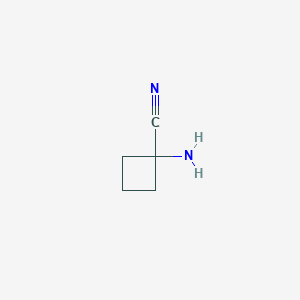

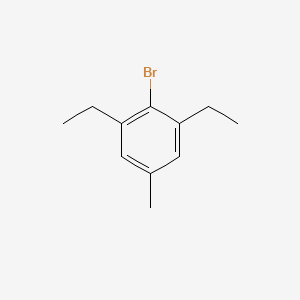

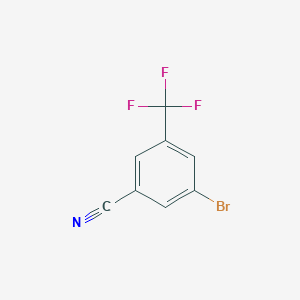

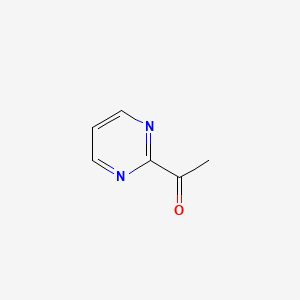

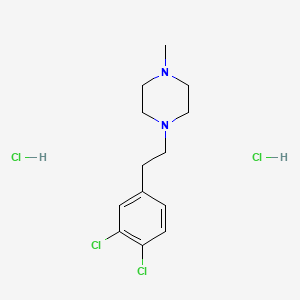

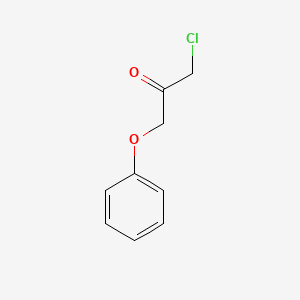

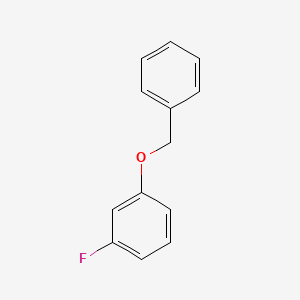

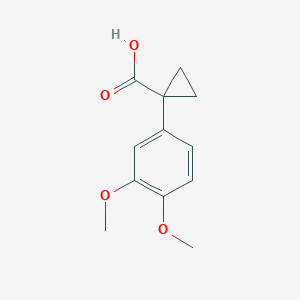

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)

![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)

![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)